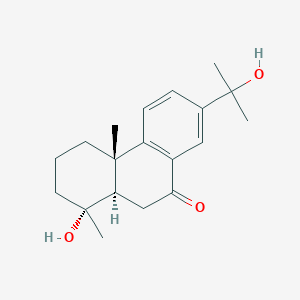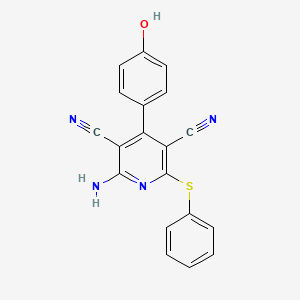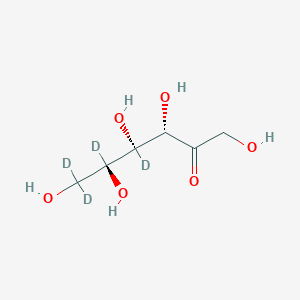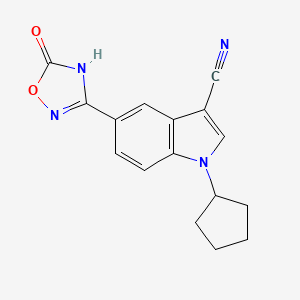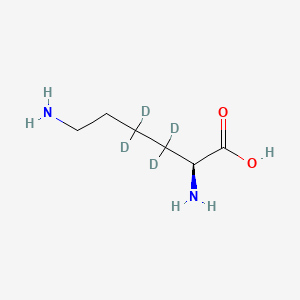
L-Lysine-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine-d4-1, also known as L-Lysine-4,4,5,5-d4 hydrochloride, is a deuterated form of the essential amino acid L-lysine. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions in its molecular structure. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and protein quantification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4-1 typically involves the incorporation of deuterium into the L-lysine molecule. One common method is through the use of deuterated reagents in the synthesis process. For example, the reaction of L-lysine with deuterated water (D2O) can lead to the exchange of hydrogen atoms with deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to produce L-lysine, which is then subjected to deuterium exchange reactions to obtain the deuterated form . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
L-Lysine-d4-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino group or carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives of this compound.
科学研究应用
L-Lysine-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in quantitative analysis and mass spectrometry.
Medicine: Utilized in studies related to protein synthesis, enzyme activity, and disease mechanisms.
Industry: Applied in the production of deuterated compounds for pharmaceutical and biochemical research.
作用机制
The mechanism of action of L-Lysine-d4-1 involves its incorporation into proteins and other biomolecules. The deuterium labeling allows for precise tracking and quantification of lysine in metabolic pathways. Molecular targets include enzymes involved in protein synthesis and degradation, as well as pathways related to amino acid metabolism .
相似化合物的比较
Similar Compounds
L-Lysine: The non-deuterated form of L-Lysine-d4-1, commonly used in nutritional supplements and animal feed.
L-Lysine-2HCl: Another deuterated form with different labeling positions.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detection sensitivity in analytical techniques, making it a valuable tool for precise and accurate measurements .
属性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
150.21 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-3,3,4,4-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1D2,3D2 |
InChI 键 |
KDXKERNSBIXSRK-BUGCDJRHSA-N |
手性 SMILES |
[2H]C([2H])(CCN)C([2H])([2H])[C@@H](C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


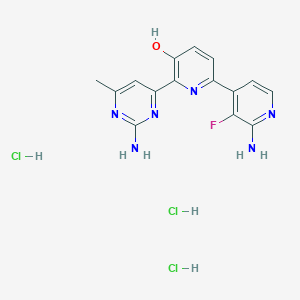
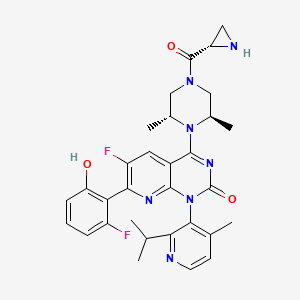
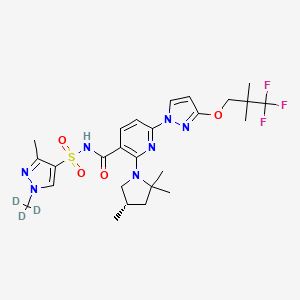
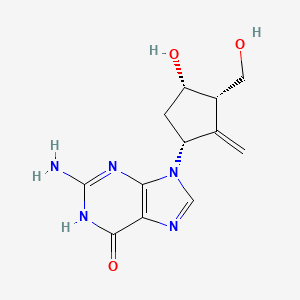
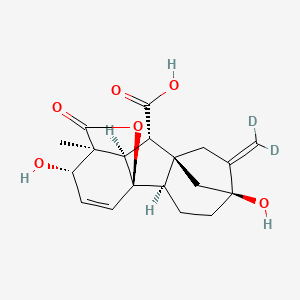
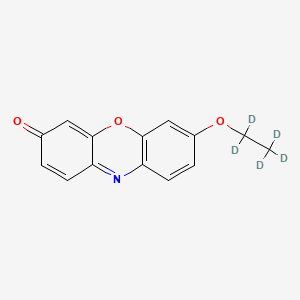
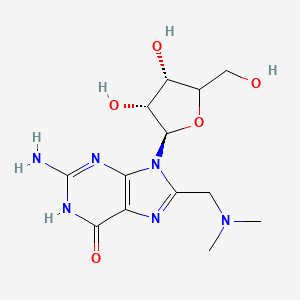
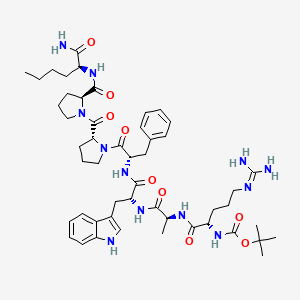
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
